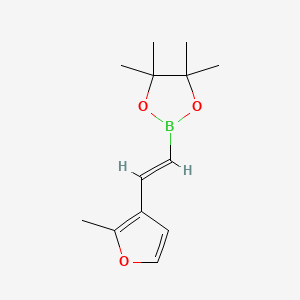
4,4,5,5-Tetramethyl-2-(2-(2-methylfuran-3-yl)vinyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain with a furan ring. Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate alkyne or alkene. The reaction is often catalyzed by transition metals such as palladium or copper. For example, the hydroboration of alkynes or alkenes with pinacolborane in the presence of a palladium catalyst can yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted boronic esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a transition metal catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a boronate intermediate, which undergoes transmetallation and reductive elimination to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: A simpler boronic ester with a similar structure but without the furan ring.
Bis(pinacolato)diboron: A dimeric boronic ester used in similar cross-coupling reactions.
Catecholborane: Another boronic ester with different reactivity and applications.
Uniqueness
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of the furan ring, which can impart additional reactivity and selectivity in chemical reactions. This structural feature can enhance its utility in the synthesis of complex organic molecules and biologically active compounds .
Properties
Molecular Formula |
C13H19BO3 |
|---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO3/c1-10-11(7-9-15-10)6-8-14-16-12(2,3)13(4,5)17-14/h6-9H,1-5H3/b8-6+ |
InChI Key |
KQMGGVIEKBGHEH-SOFGYWHQSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(OC=C2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(OC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















